4-Chloro-3-fluorophenyl ethyl sulfide
Description
4-Chloro-3-fluorophenyl ethyl sulfide is an organosulfur compound characterized by a benzene ring substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 3-position, and an ethylsulfide (–S–CH₂CH₃) group.
Properties
IUPAC Name |
1-chloro-4-ethylsulfanyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUSMPUNMLDACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorophenyl ethyl sulfide typically involves the reaction of 4-chloro-3-fluorophenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl sulfide linkage. The general reaction scheme is as follows:
4-Chloro-3-fluorophenol+EthylthiolNaOH, Reflux4-Chloro-3-fluorophenyl ethyl sulfide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The ethyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products
Substitution: Substituted phenyl ethyl sulfides
Scientific Research Applications
Organic Chemistry
4-Chloro-3-fluorophenyl ethyl sulfide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Converting to sulfoxides or sulfones.
- Reduction: Producing corresponding thiols.
- Substitution Reactions: The halogen atoms can be replaced by other nucleophiles.
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains.
Antimicrobial Activity:
The compound has demonstrated significant effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40-50 |
| P. aeruginosa | <125 |
| S. typhi | <125 |
| K. pneumoniae | 19 |
Anticancer Activity:
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (Prostate Cancer) | 4.5 |
| PC3 (Prostate Cancer) | 12.6 |
| MCF-7 (Breast Cancer) | <20 |
| HepG2 (Liver Cancer) | <20 |
These findings suggest its potential role in inhibiting cancer cell proliferation through mechanisms such as apoptosis.
Case Study: Anticancer Activity
A study focused on synthesizing derivatives based on this compound revealed enhanced selectivity against LNCaP cells compared to PC3 cells, with selectivity indices exceeding 30 for certain derivatives.
Case Study: Antimicrobial Efficacy
Comparative studies indicated that compounds with similar halogen substitutions exhibited varying degrees of antimicrobial activity, emphasizing the importance of structural modifications on efficacy.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenyl ethyl sulfide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The ethyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include:
Key Observations:
Electronic Effects :
- The This compound exhibits stronger electron-withdrawing effects compared to its methyl-substituted analog (4-chloro-3-methylphenyl ethyl sulfide), leading to higher electrophilicity at the sulfur atom .
- Sulfonyl analogs (e.g., compound in ) display greater polarity and hydrogen-bonding capacity due to the –SO₂– group, which enhances their biological activity (e.g., anti-fungal properties).
Reactivity :
- The ethyl sulfide group (–S–CH₂CH₃) in the target compound is less oxidized than sulfonyl (–SO₂–) or sulfonate (–SO₃–) derivatives, making it more prone to nucleophilic substitution or oxidation reactions .
- Methanesulfonate intermediates (e.g., compound 25 in ) demonstrate the use of 4-chloro-3-fluorophenyl derivatives in constructing complex molecules via SN2 reactions.
Biological Activity :
- Sulfones (e.g., ) show marked anti-fungal activity due to their planar structures and hydrogen-bonding capabilities, whereas sulfides like this compound may serve as precursors for bioactive molecules rather than direct therapeutic agents .
Physical Properties :
- The nitro-substituted analog () has a higher molecular weight (390.0 g/mol) and likely greater thermal stability compared to the simpler ethyl sulfide derivatives.
Biological Activity
4-Chloro-3-fluorophenyl ethyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
- Chemical Formula : C9H10ClF S
- Molecular Weight : Approximately 190.67 g/mol
- Structure : The compound features a phenyl ring substituted with chlorine and fluorine atoms, linked to an ethyl sulfide group.
Synthesis Methods
The synthesis of this compound generally involves nucleophilic substitution reactions. Common methods include:
- Nucleophilic Substitution : The amino group of 4-chloro-3-fluoroaniline is replaced by an ethylthio group in the presence of bases like sodium hydroxide or potassium carbonate.
- Oxidation/Reduction Reactions : The sulfide can be oxidized to sulfoxides or reduced to thiols using appropriate reagents like hydrogen peroxide or lithium aluminum hydride.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly due to its unique halogen substitutions that may enhance its binding affinity to microbial targets .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating significant activity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to stem from its interaction with specific cellular targets, such as enzymes or receptors involved in critical signaling pathways. The presence of chlorine and fluorine enhances its reactivity and selectivity, potentially leading to more effective therapeutic outcomes .
Research Applications
The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for developing more complex molecules with enhanced biological activities. Additionally, its applications extend into fields such as:
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting infectious diseases and cancer.
- Chemical Industry : Used in producing specialty chemicals with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
